(2S)-2-[Hydroxy(phenyl)amino]propanal is an organic compound that features a hydroxy group, a phenyl group, and an amino group attached to a propanal backbone. Its molecular formula is , and it has a molecular weight of approximately 165.19 g/mol. This compound is classified as an amino alcohol and is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis .
The synthesis of (2S)-2-[Hydroxy(phenyl)amino]propanal can be achieved through several methods:
The molecular structure of (2S)-2-[Hydroxy(phenyl)amino]propanal can be represented using different notations:
InChI=1S/C9H11NO2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-8,12H,1H3/t8-/m0/s1CC(C=O)N(C1=CC=CC=C1)OThese representations highlight the stereochemistry and functional groups present in the molecule.
(2S)-2-[Hydroxy(phenyl)amino]propanal can undergo various chemical reactions:
Common reagents for these reactions include:
Reaction conditions are crucial, often requiring specific temperatures and solvents to optimize outcomes .
The mechanism by which (2S)-2-[Hydroxy(phenyl)amino]propanal exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. This binding can influence metabolic pathways and enzyme interactions, making it a valuable compound in biochemical research .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 165.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties are essential for understanding the behavior of the compound in various applications .
(2S)-2-[Hydroxy(phenyl)amino]propanal has diverse applications in scientific research:
The compound's ability to modulate biological activity makes it particularly valuable in drug design and development .
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9